N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a heterocyclic compound featuring a chroman-2-carboxamide core linked to a pyridine ring substituted with a 1-methylpyrazole group.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24-13-17(12-23-24)16-8-14(9-21-11-16)10-22-20(25)19-7-6-15-4-2-3-5-18(15)26-19/h2-5,8-9,11-13,19H,6-7,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJKOKRFMIIHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases.
Mode of Action
The compound interacts with its target, NAMPT, by activating it. The activation of NAMPT enhances the NAD+ salvage pathway, which is crucial for many biological processes
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway. This pathway is responsible for recycling nicotinamide, a form of vitamin B3, into NAD+, a coenzyme involved in redox reactions and cellular metabolism. By enhancing this pathway, the compound can influence various biological processes that rely on NAD+, including metabolism and aging.
Pharmacokinetics
The compound’s interaction with cytochrome p450 enzymes (cyps), which play a key role in drug metabolism, has been noted. The compound shows attenuated CYP direct inhibition towards multiple CYP isoforms, suggesting it may have favorable pharmacokinetic properties.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a synthetic compound that falls within the category of heterocyclic organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a chroman core substituted with a pyrazole-pyridine moiety. The synthesis typically involves multi-step organic reactions, including the preparation of intermediates through cyclization and coupling reactions, often utilizing reagents such as EDCI and DMAP for amide bond formation .
Antitumor Activity
Research has indicated that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key pathways involved in cancer cell proliferation, specifically targeting mutated proteins like BRAF(V600E) and EGFR .
Table 1: Summary of Antitumor Activities
| Compound | Targeted Protein | Activity Level |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole | BRAF(V600E) | High |
| This compound | Unknown | Under Study |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound may possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses .
Case Study: Inhibition of Inflammatory Pathways
A study demonstrated that pyrazole derivatives could significantly reduce LPS-induced inflammation in vitro by modulating NF-kB signaling pathways. The results indicated a potential for these compounds in treating inflammatory diseases .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways.
- Cell Cycle Regulation : By affecting proteins that regulate the cell cycle, it may induce apoptosis in cancer cells.
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions can enhance biological activity. For instance, substituents on the pyrazole ring significantly affect potency against cancer cell lines .
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased potency |
| Methyl Group Addition | Enhanced solubility |
| Alkoxy Group | Improved selectivity |
Comparison with Similar Compounds
6-(Cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS: 2034309-28-7)
- Structure : Replaces the chroman ring with a nicotinamide group and adds a cyclopentyloxy substituent.
- Molecular Formula : C21H23N5O2
- Molecular Weight : 377.4 g/mol
- Key Features: The nicotinamide backbone and cyclopentyloxy group may improve solubility compared to the chroman system. No melting point or bioactivity data are reported .
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3p)
- Structure: Features dual pyrazole rings with chloro, cyano, and aryl substituents.
- Synthesis : Uses EDCI/HOBt-mediated coupling in DMF, yielding products with 62–71% efficiency. For example, compound 3a (C21H15ClN6O) has a melting point of 133–135°C, ^1H-NMR δ 8.12 (s, 1H), and MS [M+H]+ 403.1 .
- Comparison : The absence of a chroman or pyridine system in these derivatives reduces structural complexity but enhances modularity for combinatorial chemistry.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Structure : Contains a pyrazolo[3,4-b]pyridine core with ethyl and methyl substituents.
- Molecular Formula : C21H22N6O
- Molecular Weight : 374.4 g/mol
Table 1: Key Properties of Selected Analogues
Spectral Characterization
- ^1H-NMR Trends : Pyrazole protons resonate near δ 7.4–8.1 (e.g., 3a: δ 8.12 for pyrazole-H), while methyl groups on pyrazole appear at δ 2.4–2.6 . The target compound’s chroman ring protons would likely show distinct shifts (δ 1.5–4.5 for tetrahydrofuran protons).
- Mass Spectrometry : All analogues show [M+H]+ peaks consistent with their molecular weights (e.g., 3a: 403.1) .
Discussion of Structural and Functional Divergence
Chroman vs.
Substituent Effects: The 1-methylpyrazole group in the target compound is a common pharmacophore in kinase inhibitors, whereas chloro/cyano groups in derivatives may enhance electrophilic reactivity .
Synthetic Complexity : Chroman-ring formation likely requires multi-step synthesis, contrasting with simpler aryl substitutions in compounds.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide?
Answer:
The compound is typically synthesized via amide coupling reactions using carbodiimide-based reagents (e.g., EDCI) and activators (e.g., HOBt) in polar aprotic solvents like DMF. For example, intermediates such as pyrazole-containing pyridines are coupled with chroman-2-carboxylic acid derivatives under mild conditions (room temperature, 30 min stirring). Purification involves sequential extraction (chloroform/water), acid/base washes, and preparative TLC or recrystallization (ethanol) to achieve >95% purity. Yield optimization often depends on substituent steric/electronic effects (e.g., electron-withdrawing groups may reduce yields by 5–10% compared to electron-donating groups) .
Advanced: How can researchers address contradictory spectral data (e.g., unexpected NMR peaks) during structural validation?
Answer:
Contradictions in 1H-NMR data (e.g., unassigned peaks or splitting anomalies) require:
- Solvent system validation : Ensure deuterated solvents (CDCl3, DMSO-d6) do not interact with functional groups (e.g., exchangeable protons in DMSO).
- 2D NMR techniques : Use HSQC or COSY to resolve overlapping signals, particularly in aromatic regions where pyridyl/pyrazole protons resonate between δ 7.4–8.5 ppm .
- Tautomeric analysis : Pyrazole rings may exhibit tautomerism; X-ray crystallography (as in ) can confirm dominant tautomeric forms .
- Impurity profiling : LC-MS or HRMS detects byproducts (e.g., unreacted intermediates), guiding iterative purification .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- 1H/13C-NMR : Assign aromatic protons (pyridyl, pyrazole, chroman) and methyl groups (e.g., 1-methylpyrazole at δ ~2.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]+ ions with <2 ppm error) .
- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
- HPLC-PDA : Assess purity (>98%) and detect polar/non-polar impurities using C18 columns and gradient elution .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrazole ring?
Answer:
- Substituent variation : Introduce electron-donating (e.g., -CH3) or electron-withdrawing (e.g., -Cl, -CF3) groups at the pyrazole’s 1- and 4-positions. Compare bioactivity (e.g., kinase inhibition in ) using in vitro assays (IC50 values) .
- Molecular docking : Map substituent interactions with target binding pockets (e.g., FLT3 kinase in ). Hydrophobic groups (e.g., 1-methyl) may enhance binding affinity via van der Waals interactions .
- Metabolic stability : Assess substituent effects on microsomal half-life (e.g., fluorinated analogs in show improved metabolic resistance) .
Advanced: What experimental strategies resolve low yields in large-scale syntheses of this compound?
Answer:
- Catalyst screening : Replace EDCI/HOBt with more efficient coupling agents (e.g., HATU) to reduce reaction time and improve yields by 10–15% .
- Solvent optimization : Switch from DMF to DMA or NMP for better solubility of hydrophobic intermediates .
- Temperature control : Gradual heating (40–50°C) minimizes side reactions (e.g., racemization) in carboxamide formation .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing batch-to-batch variability .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC; chroman rings are prone to oxidation, requiring inert atmosphere storage .
- pH stability : Test solubility in buffered solutions (pH 1–9). Carboxamides are stable at neutral pH but hydrolyze under acidic/basic conditions .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and clearance rates. Poor in vivo efficacy may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation of pyridine rings) .
- Formulation optimization : Use nanoemulsions or liposomes ( ) to enhance solubility and tissue penetration .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites; structural modifications (e.g., fluorination) block metabolic hotspots .
Basic: What computational tools are used to predict the compound’s physicochemical properties?
Answer:
- Lipinski’s Rule of Five : Assess drug-likeness via molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10 total) .
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- ADMET predictors : Software like SwissADME estimates permeability (LogD pH 7.4), blood-brain barrier penetration, and toxicity .
Advanced: How do researchers validate target engagement in cellular assays for this compound?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- RNAi/CRISPR knockdown : Compare compound efficacy in wild-type vs. target-knockout cells to establish mechanism-specific activity .
- Biochemical assays : Use fluorescent probes (e.g., ATP-competitive FRET assays for kinases) to quantify inhibition potency .
Advanced: What strategies mitigate off-target effects during preclinical evaluation?
Answer:
- Selectivity profiling : Screen against panels of related targets (e.g., kinase families in ) to identify cross-reactivity .
- Proteome-wide affinity capture : Use chemical proteomics (e.g., pull-down assays with biotinylated analogs) to map unintended interactions .
- Dose-ranging studies : Establish a therapeutic index (LD50/EC50) in animal models; structural analogs with reduced LogP may lower hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
